Agomelatine Dimer Urea
Overview
Description
Agomelatine Dimer Urea is a chemical compound with the molecular formula C27H28N2O3 and a molecular weight of 428.52 g/mol . It is an impurity standard of Agomelatine, which is an atypical antidepressant targeting melatonin and serotonin receptors . This compound is primarily used in pharmaceutical research and analytical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agomelatine Dimer Urea involves the reaction of N,N’-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]urea with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the protection and deprotection of functional groups, as well as purification processes to ensure the desired purity and yield .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to maintain high quality and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification techniques such as crystallization, filtration, and chromatography . Quality control measures are implemented to ensure the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Agomelatine Dimer Urea undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Agomelatine Dimer Urea has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Employed in biological studies to investigate the effects of impurities on biological systems.
Medicine: Utilized in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of Agomelatine and its impurities.
Mechanism of Action
Agomelatine Dimer Urea, as an impurity of Agomelatine, does not have a direct mechanism of action. Agomelatine itself acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT2C) receptors . This dual action helps resynchronize circadian rhythms and improve mood and sleep patterns in patients with major depressive disorder . The molecular targets and pathways involved include the modulation of melatonin and serotonin receptors, leading to changes in neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Agomelatine: The parent compound, an atypical antidepressant targeting melatonin and serotonin receptors.
Agomelatine Dimer Acetamide: Another impurity of Agomelatine with a similar structure but different functional groups.
Desacetyl-7-desmethyl Agomelatine Hydrobromide: A derivative of Agomelatine with modifications to the functional groups.
Uniqueness: Agomelatine Dimer Urea is unique due to its specific structure and role as an impurity standard. It provides valuable insights into the purity and stability of Agomelatine formulations, ensuring the safety and efficacy of the pharmaceutical product .
Properties
IUPAC Name |
1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-31-23-11-9-19-5-3-7-21(25(19)17-23)13-15-28-27(30)29-16-14-22-8-4-6-20-10-12-24(32-2)18-26(20)22/h3-12,17-18H,13-16H2,1-2H3,(H2,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLOKCBHVVICPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)NCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing agomelatine dimer urea?
A1: this compound is a known impurity of the antidepressant drug agomelatine. [] Having a readily available, pure synthesized form of this impurity is crucial for developing and validating analytical methods used in quality control of agomelatine drug production. This ensures the purity and safety of the final drug product.
Q2: How did the researchers confirm the structure of the synthesized this compound?
A2: The researchers used a combination of spectroscopic techniques to confirm the structure of the synthesized impurity. This included: []
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